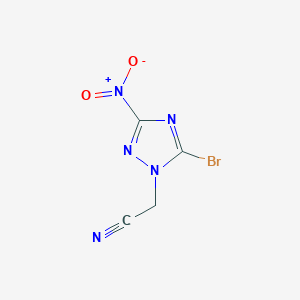
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromo and nitro group attached to a triazole ring, which is further connected to an acetonitrile group
Applications De Recherche Scientifique
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the nitration of 5-bromo-1H-1,2,4-triazole. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group. The resulting 5-bromo-3-nitro-1H-1,2,4-triazole is then reacted with acetonitrile in the presence of a suitable base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reaction with acetonitrile. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted triazole derivatives.
Reduction: Formation of 5-amino-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile.
Oxidation: Formation of carboxylic acid derivatives.
Mécanisme D'action
The mechanism of action of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-1,2,4-triazol-3-one (NTO): A similar compound with a nitro group on the triazole ring, known for its use as an insensitive high explosive.
5-bromo-3-nitro-1,2,4-triazole: A precursor in the synthesis of (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile.
Uniqueness
This compound is unique due to the presence of both bromo and nitro groups on the triazole ring, which imparts distinct chemical reactivity and potential biological activity
Propriétés
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRDDCXPQJPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol](/img/structure/B358787.png)
![2-Methoxy-6-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenol](/img/structure/B358794.png)
![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)
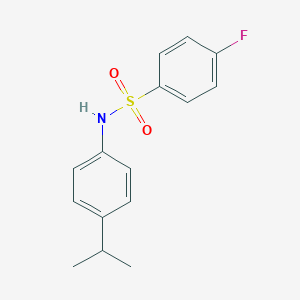
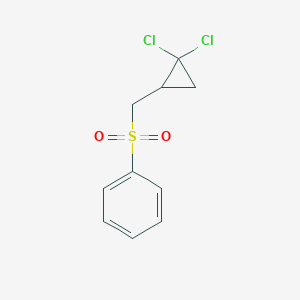
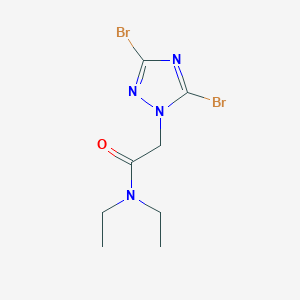
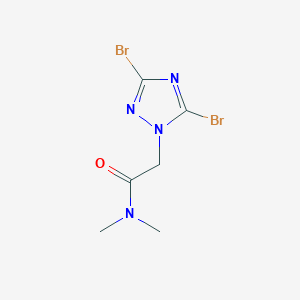

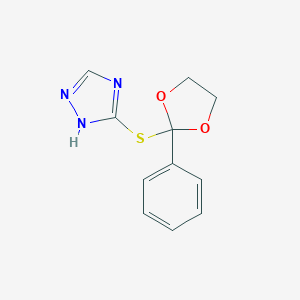
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)
